REACTION_CXSMILES
|
C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4].C([C:21]1[C:26]([C:27]([OH:29])=[O:28])=[CH:25][N:24]=[CH:23][CH:22]=1)(=O)N.C[N:31](C)[CH:32]=[O:33]>>[C:26]12[C:21](=[CH:22][CH:23]=[N:24][CH:25]=1)[NH:31][C:32](=[O:33])[O:29][C:27]2=[O:28] |f:0.1.2.3.4|
|
Name
|
lead tetra-acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C1=CC=NC=C1C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
flask was charged with 2.6 g
|
Type
|
ADDITION
|
Details
|
after completion of the addition
|
Type
|
ADDITION
|
Details
|
poured onto 40 g
|
Type
|
FILTRATION
|
Details
|
A precipitate of cream solids was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
purification
|
Type
|
CUSTOM
|
Details
|
by crystallization from organic solvents, extensive decomposition
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |